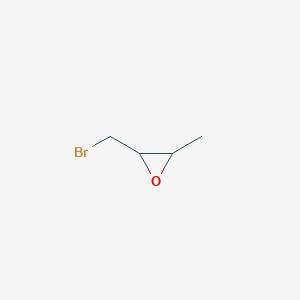

2-(Bromomethyl)-3-methyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKIAICRRFHSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508647 | |

| Record name | 2-(Bromomethyl)-3-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-09-2 | |

| Record name | 2-(Bromomethyl)-3-methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-3-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context of Halogenated Epoxides

Halogenated epoxides are a class of organic compounds that feature a three-membered cyclic ether (an epoxide) and one or more halogen atoms. The significance of these compounds in organic synthesis stems from the combination of two highly reactive functional groups.

The epoxide ring is characterized by substantial ring strain, making it susceptible to ring-opening reactions by a wide range of nucleophiles, including alcohols, amines, and water. nih.gov This reactivity is fundamental to the production of glycols and other 1,2-difunctionalized compounds. nih.gov The reaction can proceed under both acidic and basic conditions, often with predictable stereochemistry. rsc.org

The incorporation of a halogen atom, such as bromine, introduces an additional electrophilic site into the molecule. The carbon-bromine bond can be cleaved through nucleophilic substitution (SN2) reactions, where the bromide ion acts as an effective leaving group. pressbooks.pub This dual reactivity makes halogenated epoxides powerful and versatile intermediates in the synthesis of complex molecules. They serve as precursors for a variety of structures, including substituted polymers and biologically active compounds. magtech.com.cnresearchgate.net

Strategic Importance of 2 Bromomethyl 3 Methyloxirane As a Synthetic Intermediate

The strategic importance of 2-(Bromomethyl)-3-methyloxirane lies in its nature as a bifunctional electrophile. It possesses two distinct sites for nucleophilic attack: the carbon of the bromomethyl group and the two carbons of the epoxide ring. This allows for a high degree of control and versatility in molecular design, enabling chemists to introduce different functionalities in a stepwise manner.

The reactivity of the two sites can be modulated by the choice of nucleophile and reaction conditions. A strong, soft nucleophile might preferentially displace the bromide via an SN2 reaction, leaving the epoxide ring intact for subsequent transformations. Conversely, under conditions that favor epoxide opening (e.g., acid catalysis or the use of hard nucleophiles), the ring can be opened selectively. magtech.com.cn This controlled, differential reactivity allows for the programmed construction of molecular complexity from a relatively simple starting material.

For instance, an intramolecular reaction can occur where a nucleophile first opens the epoxide ring, and the resulting alkoxide attacks the bromomethyl group, leading to the formation of substituted cyclic ethers like tetrahydrofuran (B95107) derivatives. This strategy is valuable in the synthesis of natural products and other complex heterocyclic systems. The ability to act as a linchpin, connecting two different molecular fragments through its dual reactive sites, underscores its strategic value as a synthetic building block.

| Property | Value (for related isomer (2R)-2-bromo-3-methyloxirane) |

| Molecular Formula | C₃H₅BrO |

| Molecular Weight | 136.98 g/mol |

| IUPAC Name | (2R)-2-bromo-3-methyloxirane |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Note: Data obtained from PubChem for a structural isomer. pressbooks.pubnih.gov |

Overview of Key Academic Research Areas

The unique structural features of 2-(Bromomethyl)-3-methyloxirane position it at the center of several key academic research areas.

Regioselective and Stereoselective Reactions: A primary area of investigation for unsymmetrical epoxides is the control of regioselectivity in ring-opening reactions. magtech.com.cnresearchgate.net For 2-(Bromomethyl)-3-methyloxirane, research would focus on how different nucleophiles, catalysts, and reaction conditions dictate which of the two epoxide carbons is attacked. Under basic or neutral conditions, attack at the less sterically hindered carbon is generally favored (an SN2-type mechanism). rsc.org Under acidic conditions, the reaction may proceed with attack at the more substituted carbon, which can better stabilize a partial positive charge. rsc.org Understanding and controlling these outcomes is crucial for its effective use in synthesis.

Tandem and Domino Reactions: The bifunctional nature of the molecule makes it an ideal substrate for tandem or domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. For example, a reaction could be designed where a nucleophile opens the epoxide, and the resulting intermediate undergoes an intramolecular cyclization by displacing the bromide. Such processes are highly sought after as they increase synthetic efficiency by reducing the number of steps, saving time and resources.

Synthesis of Bioactive Molecules and Polymers: Halogenated epoxides are known to be precursors in the synthesis of biologically active compounds and functional polymers. rsc.org Research has shown that related epoxide structures can act as covalent inhibitors of enzymes by reacting with nucleophilic residues in the active site. This opens up avenues for 2-(Bromomethyl)-3-methyloxirane to be explored as a potential scaffold in medicinal chemistry. Furthermore, its ability to undergo ring-opening polymerization could lead to novel polyethers with pendant bromomethyl groups, which can be further functionalized to create materials with tailored properties. rsc.org

| Reaction Type | Reagents/Conditions | Expected Outcome |

| Epoxide Ring Opening (Basic/Neutral) | Strong Nucleophiles (e.g., RO⁻, RS⁻, N₃⁻) | Attack at the least substituted carbon of the epoxide. |

| Epoxide Ring Opening (Acidic) | Weak Nucleophiles (e.g., H₂O, ROH) with Acid Catalyst | Attack at the more substituted carbon of the epoxide. |

| Nucleophilic Substitution | Soft Nucleophiles (e.g., I⁻, R₂CuLi) | Displacement of the bromide from the methyl group. |

| Intramolecular Cyclization | Di-nucleophile or sequential reaction | Formation of substituted cyclic ethers (e.g., tetrahydrofurans). |

Synthetic Methodologies for 2-(Bromomethyl)-3-methyloxirane and Related Analogues

The synthesis of 2-(bromomethyl)-3-methyloxirane, a valuable epoxide intermediate, can be achieved through several strategic pathways. These methodologies primarily revolve around the direct epoxidation of specifically substituted brominated alkenes and the transformation of other halogenated precursors. Furthermore, significant efforts have been directed towards the development of stereoselective strategies to access chiral forms of this compound, which are crucial for various applications in asymmetric synthesis.

Stereochemical Aspects and Chiral Applications in Research

Enantiomeric Forms and Diastereomeric Control in Synthesis and Reactions

2-(Bromomethyl)-3-methyloxirane exists as enantiomeric pairs of its cis and trans diastereomers. The relative orientation of the bromomethyl group and the methyl group on the oxirane ring defines these diastereomers. Controlling the formation of a specific diastereomer and enantiomer is a key challenge and a significant area of research in synthetic organic chemistry.

The synthesis of specific stereoisomers of substituted oxiranes often involves stereoselective epoxidation of a corresponding alkene. For instance, the synthesis of related epoxides, cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-IEPOX), highlights methods for achieving diastereoselectivity. The trans isomer can be synthesized from prenol via a selenium dioxide oxidation, followed by epoxidation with m-chloroperoxybenzoic acid (m-CPBA). copernicus.org The cis isomer can be prepared from citraconic acid. copernicus.orgresearchgate.net The stereochemical outcome is often confirmed using techniques like the nuclear Overhauser effect (NOE), where the absence of a correlation between the methyl group and the opposite oxirane proton confirms a trans geometry. copernicus.org

In reactions, the inherent stereochemistry of the oxirane dictates the stereochemical outcome of the product. Control over diastereoselectivity is crucial as different diastereomers can exhibit different physical and biological properties. nih.gov For example, in the synthesis of chiral morpholine (B109124) derivatives through electrophile-induced cyclization, the choice of substrate and reaction conditions can lead to the formation of a single diastereomer or a mixture.

2-(Bromomethyl)-3-methyloxirane as a Chiral Synthon in Asymmetric Synthesis

Chiral epoxides like 2-(bromomethyl)-3-methyloxirane are highly valuable intermediates, or chiral synthons, for the asymmetric synthesis of pharmaceuticals and other biologically active compounds. bldpharm.commdpi.commdpi.com Their utility stems from the ability to introduce specific stereochemistry into a target molecule, which is often crucial for its biological function.

A prominent example of the application of a related chiral epoxide is in the synthesis of the antibiotic Linezolid. derpharmachemica.comjustia.com Linezolid is an oxazolidinone antibacterial agent effective against multidrug-resistant Gram-positive bacteria. derpharmachemica.comtubitak.gov.trresearchgate.net Several synthetic routes to Linezolid utilize a chiral three-carbon synthon that contains an epoxide or a functional group that can be readily converted to or from an epoxide.

In one approach, (R)-glycidyl butyrate, a chiral epoxide, is reacted with N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline (B41778) in the presence of n-butyl lithium at low temperatures (−78 °C) to construct the core of the Linezolid molecule. justia.com Another process describes the reaction of methyl 3-fluoro-4-morpholino phenyl carbamate (B1207046) with R-epichlorohydrin, which is structurally analogous to a halogenated methyloxirane, to form a key oxazolidinone intermediate. researchgate.net Similarly, (S)-Glycidyl phthalimide, another chiral epoxide derivative, is used to introduce the necessary stereocenter in other synthetic pathways to Linezolid. google.com These examples underscore the critical role of enantiomerically pure epoxides as building blocks for creating complex chiral molecules.

Table 1: Examples of Chiral Epoxide Synthons in the Synthesis of Linezolid

| Chiral Synthon | Key Reaction Step | Reference |

|---|---|---|

| (R)-Glycidyl butyrate | Reaction with an aniline derivative using n-butyl lithium. | justia.com |

| R-Epichlorohydrin | Reaction with a phenyl carbamate to form an oxazolidinone ring. | researchgate.net |

Enantioselective and Diastereoselective Reactions Involving the Oxirane Ring

The reactions of the oxirane ring in 2-(bromomethyl)-3-methyloxirane are often designed to be highly selective, yielding a specific enantiomer or diastereomer of the product. nih.gov Ring-opening reactions are the most common transformations for epoxides, and controlling the stereoselectivity of this process is paramount. mdpi.com

Catalytic enantioselective ring-opening allows for the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides. For example, highly Z- and enantioselective ring-opening/cross-metathesis (ROCM) reactions have been developed for meso oxabicyclic substrates using chiral stereogenic-at-Mo monoaryloxide complexes. mit.edu These reactions can produce chiral pyrans in high yield and with excellent enantiomer ratios (up to >98:<2 er). mit.edu While not directly on 2-(bromomethyl)-3-methyloxirane, these studies establish the principle of using chiral catalysts to control the stereochemical outcome of ring-opening reactions.

Similarly, the enantioselective ring-opening of oxetanes, which are four-membered ring ethers, has been achieved with high enantioselectivity using chiral phosphoric acid catalysts. acs.org These precedents suggest that similar catalytic systems could be applied to the enantioselective ring-opening of racemic 2-(bromomethyl)-3-methyloxirane with various nucleophiles to generate valuable chiral intermediates.

Diastereoselective reactions are also common, where the existing stereocenters in the epoxide direct the approach of the incoming nucleophile. For instance, the synthesis of (2S,3S)-3-Me-glutamine derivatives has been achieved through diastereoselective Michael addition reactions involving a chiral Ni(II) complex. nih.gov

Influence of Stereochemistry on Reaction Regioselectivity and Product Configuration

The inherent stereochemistry (cis or trans) of 2-(bromomethyl)-3-methyloxirane has a profound influence on the regioselectivity of its ring-opening reactions and, consequently, the configuration of the final product. Regioselectivity refers to the preference for bond-making or breaking at one position over another.

In the ring-opening of epoxides, the nucleophile can attack either of the two carbon atoms of the ring. The site of attack is governed by both electronic and steric factors, which are dictated by the substituents on the ring. Under basic or neutral conditions (SN2-type reaction), the nucleophile typically attacks the less sterically hindered carbon atom. For 2-(bromomethyl)-3-methyloxirane, this would generally be the carbon bearing the bromomethyl group.

Under acidic conditions, the reaction proceeds via a more SN1-like transition state. The oxygen atom is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge. The stereochemistry of the substituents can influence the stability of these transition states, thereby directing the regiochemical outcome.

The stereochemical configuration of the starting epoxide determines the configuration of the resulting product. In an SN2-type ring-opening, the reaction proceeds with an inversion of stereochemistry at the carbon atom that is attacked. Therefore, a trans-epoxide will yield a different diastereomeric product than a cis-epoxide upon reaction with a nucleophile. This stereospecificity is fundamental to the use of chiral epoxides in synthesis, as it allows for the reliable transfer of stereochemical information from the starting material to the product.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Utilization in the Construction of Complex Molecular Architectures

The inherent strain of the oxirane ring, coupled with the presence of a primary bromide, positions 2-(Bromomethyl)-3-methyloxirane as a potent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. While the potential for its use in creating intricate molecular structures is high, specific examples of its application in the total synthesis of complex natural products or other elaborate molecular architectures are not prominently featured in readily accessible scientific literature. The reactivity of the epoxide and the bromide can be selectively exploited under different reaction conditions, theoretically allowing for sequential or domino reactions to build molecular complexity. However, detailed research findings specifically demonstrating these applications for this particular compound are scarce.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of 2-(Bromomethyl)-3-methyloxirane makes it a hypothetical precursor for various heterocyclic systems.

Synthesis of Oxygen-Containing Heterocycles (e.g., Dioxolanes, Furanoids)

Formation of Polycyclic and Fused Heterocyclic Systems

The dual reactivity of 2-(Bromomethyl)-3-methyloxirane suggests its potential in tandem reactions to construct polycyclic and fused heterocyclic systems. For example, intramolecular cyclization following an initial intermolecular reaction could, in theory, lead to such complex structures. The synthesis of 2-Bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has been reported, but this involves the intramolecular heterocyclization of a different quinoline (B57606) derivative. While general methods for synthesizing fused heterocycles are abundant, specific examples commencing from 2-(Bromomethyl)-3-methyloxirane are not prominent in the literature.

Precursor in the Synthesis of Functionally Substituted Molecules

As a bifunctional compound, 2-(Bromomethyl)-3-methyloxirane can serve as a precursor to a variety of functionally substituted molecules. The epoxide ring can be opened by a range of nucleophiles (e.g., alcohols, amines, thiols) to introduce new functional groups, while the bromide can be displaced via nucleophilic substitution. This allows for the introduction of diverse functionalities into a three-carbon backbone. However, specific and detailed research findings on the systematic exploration of 2-(Bromomethyl)-3-methyloxirane as a precursor for a wide array of functionally substituted molecules are limited in publicly available reports.

Application in Polymer and Resin Chemistry Research

Epoxides are widely used as monomers in the production of polymers and resins. The presence of the bromomethyl group in 2-(Bromomethyl)-3-methyloxirane could potentially be used to initiate or modify polymerization processes, or to introduce reactive sites for post-polymerization functionalization. However, a review of the literature on polymer and resin chemistry does not reveal significant research or application of this specific monomer. While the polymerization of other oxiranes, such as 2-methyloxirane, is well-established, the influence and utility of the bromomethyl substituent in 2-(Bromomethyl)-3-methyloxirane within this context remains an area with a lack of substantial research findings.

Computational and Theoretical Chemistry Studies of 2 Bromomethyl 3 Methyloxirane

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the equilibrium geometries and electronic structures of molecules. For 2-(Bromomethyl)-3-methyloxirane, DFT calculations, typically employing functionals like B3LYP and basis sets such as the correlation-consistent family (e.g., aug-cc-pVTZ), would be used to predict key structural parameters. acs.org

These calculations would yield optimized geometries, providing precise bond lengths, bond angles, and dihedral angles. The oxirane ring, a three-membered heterocycle, possesses inherent strain, and the substitution pattern with a methyl group at C3 and a bromomethyl group at C2 would influence the ring's geometry. DFT can quantify these subtle structural perturbations. For instance, studies on similar substituted oxiranes have shown that DFT methods can accurately predict molecular structures. acs.org

Table 1: Predicted Geometrical Parameters for 2-(Bromomethyl)-3-methyloxirane (Illustrative) This table presents typical values expected from DFT calculations, based on known data for similar oxirane structures.

| Parameter | Predicted Value | Description |

| C2-C3 Bond Length | ~1.47 Å | The bond between the two carbon atoms of the oxirane ring. |

| C2-O Bond Length | ~1.44 Å | The bond between the C2 carbon and the oxygen atom. |

| C3-O Bond Length | ~1.44 Å | The bond between the C3 carbon and the oxygen atom. |

| C-Br Bond Length | ~1.95 Å | The bond in the bromomethyl substituent. |

| ∠C2-O-C3 | ~61° | The internal angle of the oxirane ring at the oxygen atom. |

| ∠O-C2-C3 | ~59.5° | The internal angle of the oxirane ring at the C2 carbon. |

| Dihedral Angle | Varies | The angle defining the orientation of the bromomethyl group relative to the ring. |

Furthermore, DFT calculations provide insights into the electronic structure, such as the distribution of electron density and atomic charges. This information is crucial for understanding the molecule's polarity and reactive sites.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathway Elucidation

To understand how a chemical reaction proceeds from reactants to products, it is essential to map out the reaction pathway. Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy path on the potential energy surface, connecting a transition state (TS) to the corresponding reactants and products. faccts.de

For reactions involving 2-(Bromomethyl)-3-methyloxirane, such as nucleophilic ring-opening, identifying the transition state is only the first step. An IRC calculation would be initiated from the optimized geometry of the transition state. The analysis would proceed in both forward and backward directions along the reaction coordinate. faccts.de A successful IRC calculation confirms that the identified TS is indeed the correct one for the reaction of interest, ensuring it smoothly connects the starting materials to the final products without leading to unintended intermediates or side products. This provides a detailed, step-by-step visualization of the geometric changes the molecule undergoes during the reaction.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Electrostatic Potential

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the region from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character). wikipedia.orgrsc.org

For 2-(Bromomethyl)-3-methyloxirane, the analysis of its frontier orbitals would reveal the primary sites for chemical reactions.

HOMO : The HOMO is likely to be localized on the oxygen atom due to its lone pairs, indicating that the molecule could act as a nucleophile or base through this site.

LUMO : The LUMO is expected to be an antibonding σ* orbital associated with the C-O bonds of the strained epoxide ring or the C-Br bond. ic.ac.uk The location and energy of the LUMO are critical for predicting the regioselectivity of nucleophilic attack. A lower energy LUMO lobe on one of the epoxide carbons would suggest it is the more electrophilic site.

Complementing FMO theory, the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. actascientific.comresearchgate.net The MEP map would show electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). For 2-(Bromomethyl)-3-methyloxirane, the oxygen atom would be a region of negative potential, while the areas around the epoxide carbons and the carbon of the bromomethyl group would exhibit positive potential, marking them as likely sites for nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies This table shows representative energy values for epoxides. The exact values for 2-(Bromomethyl)-3-methyloxirane would be determined by specific DFT or ab initio calculations.

| Molecular Orbital | Typical Energy (eV) | Role in Reactivity |

| HOMO | -9 to -11 | Electron donation (nucleophilicity/basicity) |

| LUMO | +1 to +3 | Electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 10 to 14 | Indicator of kinetic stability |

Computational Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is instrumental in predicting the outcomes of chemical reactions, particularly in terms of reactivity, regioselectivity, and stereoselectivity. acs.org A key reaction of epoxides is the ring-opening by nucleophiles, which can be catalyzed by acid or base. libretexts.org

For an unsymmetrical epoxide like 2-(Bromomethyl)-3-methyloxirane, a nucleophile can attack either the C2 or C3 carbon of the ring. The preferred site of attack determines the regioselectivity of the reaction. ic.ac.ukresearchgate.netchemrxiv.org

Under basic/nucleophilic conditions (SN2-like): The reaction is primarily governed by sterics. Computational models would likely predict that the nucleophile attacks the less substituted carbon (C3), as this pathway would have a lower activation energy barrier. researchgate.netresearchgate.net

Under acidic conditions (SN1-like): The oxygen is first protonated, and the C-O bonds begin to break. Positive charge builds up on the carbon atom that can best stabilize it. Computational studies would analyze the stability of the partial carbocationic character at C2 and C3. The more substituted C2, which also has the electron-withdrawing bromomethyl group, presents a complex case where electronic factors would be carefully evaluated to predict the site of attack. researchgate.netresearchgate.net

By calculating the energy profiles for the different possible reaction pathways, including the energies of transition states and intermediates, computational models can provide a quantitative prediction of the major product. researchgate.net Furthermore, these models can confirm the stereochemical outcome, such as the inversion of configuration at the attacked carbon atom, which is characteristic of SN2 reactions. study.com

Theoretical Studies on Conformational Preferences and Ring Strain Energies

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. Theoretical studies can be employed to investigate the various possible conformations of 2-(Bromomethyl)-3-methyloxirane and their relative stabilities. acs.orgnih.gov Conformations arise from the rotation around single bonds, such as the C2-C(H2Br) bond. By mapping the potential energy surface as a function of the relevant dihedral angles, computational methods can identify the lowest energy (most stable) conformers and the energy barriers between them.

The high reactivity of epoxides is largely attributed to their significant ring strain energy (RSE). nih.gov The RSE is the extra energy the cyclic molecule possesses compared to a hypothetical strain-free acyclic analogue. Theoretical calculations provide a reliable way to quantify this energy. A common method involves using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, helping to cancel out systematic errors in the calculation. chemrxiv.orgstackexchange.com The calculated RSE for oxirane is approximately 27 kcal/mol. nih.gov The substituents on 2-(Bromomethyl)-3-methyloxirane would slightly modify this value, and theoretical calculations can predict this effect with high accuracy. nih.govacs.org

Ab Initio and Semi-Empirical Methods in Studying Reaction Mechanisms

While DFT is a widely used method, other computational approaches like ab initio and semi-empirical methods also play important roles in studying reaction mechanisms. researchgate.netscribd.comlibretexts.org

Ab initio methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without using experimental data for parameterization. rsc.orgescholarship.org They can provide very high accuracy, especially methods like CCSD(T), which is often considered the "gold standard" in computational chemistry. mit.edu For critical points on a reaction pathway of 2-(Bromomethyl)-3-methyloxirane, single-point energy calculations using a high-level ab initio method on DFT-optimized geometries can be performed to obtain highly accurate reaction and activation energies.

Semi-empirical methods: These methods (e.g., AM1, PM3) are computationally much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify some of the complex calculations. researchgate.netscribd.com While less accurate, they can be useful for studying very large systems or for performing initial explorations of complex potential energy surfaces and molecular dynamics simulations where a vast number of calculations are required. rsc.org

A common strategy is to leverage the strengths of each approach: using faster semi-empirical or DFT methods for initial explorations and geometry optimizations, followed by high-accuracy ab initio calculations to refine the energies of key structures. rsc.org

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): A hypothetical ¹H NMR spectrum would provide information on the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin splitting. For 2-(Bromomethyl)-3-methyloxirane, one would expect distinct signals for the methyl group protons (-CH₃), the bromomethyl protons (-CH₂Br), and the two protons on the oxirane ring. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent oxygen and bromine atoms.

¹³C NMR (Carbon-13 NMR): This technique reveals the number of unique carbon environments. For this molecule, four distinct signals would be anticipated: one for the methyl carbon, one for the bromomethyl carbon, and two for the carbons of the epoxide ring. The chemical shifts would help confirm the connectivity, with the carbon bonded to bromine and the two carbons in the strained oxirane ring showing characteristic downfield shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. Key expected absorptions for 2-(Bromomethyl)-3-methyloxirane would include:

C-O-C stretch (epoxide): A characteristic band for the asymmetric stretching of the epoxide ring, typically found around 1250 cm⁻¹.

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹ for the C-H bonds of the methyl and methylene (B1212753) groups.

C-Br stretch: A signal in the lower frequency "fingerprint region," typically between 600-500 cm⁻¹, indicating the presence of a carbon-bromine bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

Molecular Ion Peak: The molecular ion (M⁺) peak would confirm the molecular weight of the compound (C₄H₇BrO). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

Fragmentation Pattern: Analysis of the fragment ions would help confirm the structure. Common fragmentation pathways would likely involve the loss of a bromine atom (M-Br)⁺, loss of the bromomethyl group (M-CH₂Br)⁺, or cleavage of the epoxide ring, providing further structural evidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be ideal for:

Purity Assessment: Determining the purity of a sample of 2-(Bromomethyl)-3-methyloxirane by separating it from any starting materials, byproducts, or solvents.

Reaction Monitoring: Tracking the progress of a synthesis reaction by analyzing small aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of the desired product.

Advanced Spectroscopic Methods for Stereochemical Analysis (e.g., Chiroptical Spectroscopy)

2-(Bromomethyl)-3-methyloxirane is a chiral molecule, existing as different stereoisomers (enantiomers and diastereomers).

Chiroptical Spectroscopy: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could be used to determine the absolute configuration of a specific stereoisomer. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., (2R,3S)), the absolute stereochemistry of the synthesized molecule can be assigned.

Derived Compounds and Analogues of 2 Bromomethyl 3 Methyloxirane

Structure-Reactivity Relationships in Bromomethyl-Substituted Oxiranes

The presence of a bromomethyl substituent on the oxirane ring introduces significant electronic and steric effects that dictate the molecule's reactivity. The bromomethyl group acts as an electron-withdrawing substituent, which polarizes the epoxide ring. This polarization enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

The key factors influencing the reactivity of bromomethyl-substituted oxiranes include:

Electronegativity of the Halogen: The high electronegativity of the bromine atom creates a dipole moment, influencing the regioselectivity of ring-opening reactions.

Leaving Group Ability: Bromine is a good leaving group, which facilitates nucleophilic substitution reactions at the bromomethyl carbon.

Steric Hindrance: The size of the substituents on the oxirane ring can sterically hinder the approach of nucleophiles, affecting the rate and regioselectivity of reactions.

In nucleophilic ring-opening reactions, the attack can occur at either of the two carbon atoms of the epoxide ring. The regioselectivity is influenced by both steric and electronic factors. Under basic or neutral conditions, the nucleophile generally attacks the less substituted carbon atom (C3) due to lower steric hindrance. Under acidic conditions, the reaction proceeds via a more carbocation-like transition state, and the nucleophile may preferentially attack the more substituted carbon atom (C2) that can better stabilize a positive charge.

Synthesis and Reactivity of Related Halogenated Oxiranes (e.g., 2-(Chloromethyl)-3-methyloxirane, (Bromomethyl)oxirane)

The principles governing the synthesis and reactivity of 2-(bromomethyl)-3-methyloxirane are also applicable to other halogenated oxiranes. Comparing these related compounds provides insight into the role of the halogen and other substituents.

(Bromomethyl)oxirane , also known as epibromohydrin, is a closely related compound that lacks the methyl group at the C3 position. orgsyn.org Its synthesis typically involves the dehydrohalogenation of 2,3-dibromopropan-1-ol. The reactivity of (bromomethyl)oxirane is high due to the strain of the epoxide ring and the presence of the reactive bromomethyl group. researchgate.net It readily undergoes ring-opening reactions with a variety of nucleophiles and can also participate in substitution reactions at the bromomethyl carbon.

2-(Chloromethyl)-3-methyloxirane is the chlorinated analogue of the title compound. The primary difference in reactivity stems from the nature of the halogen. Bromine is a better leaving group than chlorine due to its larger size and greater polarizability. Consequently, 2-(bromomethyl)-3-methyloxirane is generally more reactive in nucleophilic substitution reactions at the exocyclic carbon than its chlorinated counterpart. The synthesis of chloro-substituted oxiranes can be achieved from the corresponding chloroalkanoic acids. orgsyn.org

| Compound | Structure | Key Reactivity Features |

|---|---|---|

| 2-(Bromomethyl)-3-methyloxirane |  | Highly reactive due to ring strain and good leaving group (Br). Subject to both ring-opening and substitution reactions. |

| 2-(Chloromethyl)-3-methyloxirane |  | Less reactive than the bromo-analogue in substitutions due to the poorer leaving group ability of chlorine. |

| (Bromomethyl)oxirane |  | Lacks the C3-methyl group, leading to different steric environment and potentially altered regioselectivity in ring-opening reactions. orgsyn.orgresearchgate.net |

Comparative Studies with Different Alkyl Substituents on the Oxirane Ring (e.g., 2-(Bromomethyl)-2-methyloxirane, 2-(Bromomethyl)-3-butyloxirane)

Altering the alkyl substituents on the oxirane ring significantly impacts the steric environment and can influence the regioselectivity of ring-opening reactions.

2-(Bromomethyl)-2-methyloxirane features a methyl group at the same carbon as the bromomethyl group. This substitution pattern increases steric hindrance at the C2 position. In nucleophilic ring-opening reactions under basic/neutral conditions, attack is strongly favored at the unsubstituted C3 carbon. The presence of two substituents at C2 can also influence the rate of reaction.

In contrast, 2-(Bromomethyl)-3-butyloxirane would have a larger alkyl group at the C3 position compared to the methyl group in the parent compound. This increased steric bulk at C3 would further disfavor nucleophilic attack at this position, potentially leading to a higher proportion of attack at the C2 carbon, depending on the reaction conditions and the nature of the nucleophile. The synthesis of such higher alkyl-substituted oxiranes can be accomplished through the epoxidation of the corresponding substituted allylic alcohols.

| Compound | Structure | Expected Impact of Alkyl Substitution on Reactivity |

|---|---|---|

| 2-(Bromomethyl)-3-methyloxirane |  | Baseline for comparison. |

| 2-(Bromomethyl)-2-methyloxirane |  | Increased steric hindrance at C2 directs nucleophilic attack to C3. |

| 2-(Bromomethyl)-3-butyloxirane |  | Increased steric hindrance at C3 may favor nucleophilic attack at C2, especially with smaller nucleophiles. |

Functional Group Transformations of the Bromomethyl Moiety (e.g., Azidomethyl Analogs)

The bromomethyl group is a versatile handle for further functionalization through nucleophilic substitution reactions. A notable transformation is the conversion to an azidomethyl group, which is a precursor for amines and can participate in click chemistry reactions.

The synthesis of 2-(azidomethyl)-3-methyloxirane can be achieved by reacting 2-(bromomethyl)-3-methyloxirane with an azide (B81097) source, such as sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an Sₙ2 mechanism, displacing the bromide ion. The synthesis of related azidomethyl oxetanes from their bromomethyl precursors has been well-documented and follows the same principle. researchgate.net These azido-functionalized oxiranes are valuable intermediates in the synthesis of more complex molecules, including energetic materials and pharmaceuticals.

Heterocyclic Analogues (e.g., 2-(Bromomethyl)-3-methylaziridine, Bromomethyl Oxetanes)

Replacing the oxygen atom of the oxirane ring with other heteroatoms or expanding the ring size leads to heterocyclic analogues with distinct chemical properties.

2-(Bromomethyl)-3-methylaziridine is the nitrogen-containing analogue of 2-(bromomethyl)-3-methyloxirane. Aziridines are generally less reactive towards ring-opening than epoxides due to lower ring strain. However, the reactivity of the aziridine (B145994) ring can be significantly enhanced by placing an electron-withdrawing group on the nitrogen atom (e.g., a tosyl group). A computational study has shown that the ring-opening of activated aziridines is feasible, whereas it is not for non-activated aziridines. researcher.life The direct displacement of the bromide on the side chain is a competing reaction pathway. researcher.life

Bromomethyl oxetanes , such as 3-bromomethyl-3-methyloxetane, are four-membered ring analogues. researchgate.net Oxetanes have less ring strain than oxiranes (25.5 kcal/mol for oxetane (B1205548) vs. 27.3 kcal/mol for oxirane), making them generally less reactive towards nucleophilic ring-opening. beilstein-journals.orgnih.gov However, they are still susceptible to ring-opening by strong nucleophiles. youtube.com The synthesis of oxetanes can be more challenging than that of epoxides but various methods, including Williamson etherification and cycloadditions, have been developed. beilstein-journals.org

| Analogue | Structure | Key Differences in Reactivity Compared to 2-(Bromomethyl)-3-methyloxirane |

|---|---|---|

| 2-(Bromomethyl)-3-methylaziridine |  | Generally less reactive ring-opening unless N-activated. researcher.life Can undergo N-alkylation. |

| 3-Bromomethyl-3-methyloxetane |  | Lower ring strain leads to reduced reactivity in ring-opening reactions compared to oxiranes. beilstein-journals.orgnih.gov Requires stronger nucleophiles for ring-opening. youtube.com |

Future research on 2-(Bromomethyl)-3-methyloxirane, a versatile bifunctional compound, is poised to unlock new synthetic pathways and applications. Advances in catalysis, reaction design, computational chemistry, and automated synthesis are set to enhance its utility in creating complex molecules and advanced materials. This article explores the key future perspectives in the research of this valuable chemical intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.